molecular formula C11H18N4O B3011149 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide CAS No. 1797082-61-1

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide

Cat. No. B3011149
CAS RN: 1797082-61-1
M. Wt: 222.292
InChI Key: KANJQAZVBTTYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide, also known as DPB162-AE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPB162-AE is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Inhibitory Activity on Xanthine Oxidase

N-methyl isomers of pyrimidin-4-ones, structurally similar to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide, have been synthesized and found to be inhibitors of xanthine oxidase. This includes compounds like 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one. Such compounds have shown varying inhibitory activities, indicating potential applications in areas requiring xanthine oxidase inhibition (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Application in Antibiotic Synthesis

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a compound related to this compound, has been identified as a key intermediate in the synthesis of premafloxacin, an antibiotic. This highlights the potential use of such compounds in the development and synthesis of antibiotics, particularly for veterinary pathogens (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Photophysical Properties and pH-Sensing Application

Pyrimidine-phthalimide derivatives, which are structurally related to this compound, have been designed and synthesized for pH-sensing applications. These compounds exhibit solid-state fluorescence and solvatochromism, making them suitable for developing colorimetric pH sensors and logic gates (Yan, Meng, Li, Ge, & Lu, 2017).

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

Compounds like (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines, related to this compound, have been synthesized and evaluated for their insecticidal and antimicrobial potential. This signifies the utility of such compounds in developing new insecticides and antimicrobial agents (Deohate & Palaspagar, 2020).

properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(2)10(16)13-7-9-5-6-12-11(14-9)15(3)4/h5-6,8H,7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANJQAZVBTTYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NC(=NC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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